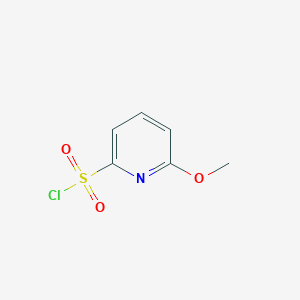![molecular formula C14H13N3OS B2858714 3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one CAS No. 43088-56-8](/img/structure/B2858714.png)
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one, also known as EPTC, is a chemical compound that belongs to the family of thienopyrimidine herbicides. EPTC is widely used as a pre-emergent herbicide for controlling annual grasses and broadleaf weeds in various crops, including corn, soybeans, and potatoes. In addition to its herbicidal properties, EPTC has also been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis of various pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. For example, compounds synthesized from the condensation of carboxamide with aromatic aldehydes showed cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Dual Enzyme Inhibition
Another study highlighted the synthesis of thieno[2,3-d]pyrimidine analogues as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell proliferation. This property makes them potential agents for cancer treatment (Gangjee et al., 2008).
Synthesis and Bioactivity
The synthesis of 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives and their effects on blood platelet aggregation were described, suggesting the potential for developing new therapeutic agents (Ishikawa & Yamaguchi, 1980).
Antibacterial Activity
A series of pyridothienopyrimidinones were synthesized and found to possess antistaphylococcal activity, indicating their potential application in treating bacterial infections (Kostenko et al., 2008).
Antitumor Agents
Another study synthesized classical and nonclassical thieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showing significant potential as antitumor agents. The research highlights the structural modifications enhancing the compounds' potency and spectrum of tumor inhibition (Gangjee et al., 2009).
Antimicrobial Glycosides
The synthesis and evaluation of phenylfuro[3,2-d]pyrimidine glycosides derivatives showed expected antimicrobial activity, contributing to the development of new antimicrobial agents (Ghoneim et al., 2019).
Propiedades
IUPAC Name |
3-amino-2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-11-16-13-12(14(18)17(11)15)10(8-19-13)9-6-4-3-5-7-9/h3-8H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVRAZFWLHCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)
![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)



![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)


![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)